molecular formula C29H33NO5S B4073712 Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4073712
M. Wt: 507.6 g/mol
InChI Key: PHSLRZRIHKCIII-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent reaction conditions to ensure purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The functional groups in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: Potential to intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different functional groups.

    Quinoline Derivatives: Compounds with quinoline cores but varying substituents.

Properties

IUPAC Name

oxolan-2-ylmethyl 2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5S/c1-17(2)35-24-10-5-4-9-21(24)27-26(29(32)34-16-20-8-6-12-33-20)18(3)30-22-14-19(15-23(31)28(22)27)25-11-7-13-36-25/h4-5,7,9-11,13,17,19-20,27,30H,6,8,12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSLRZRIHKCIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4OC(C)C)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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